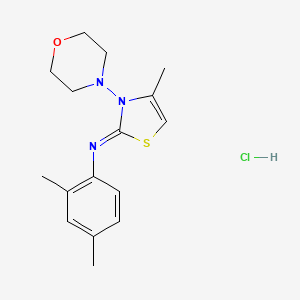
(Z)-2,4-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2,4-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3OS and its molecular weight is 339.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2,4-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a complex organic compound notable for its unique molecular structure, which includes a thiazole ring, a morpholine moiety, and an aniline group. Its (Z) configuration at the double bond between the aniline and thiazole influences its biological activity and chemical reactivity. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C16H22ClN3OS
- Molecular Weight : 339.88 g/mol
- Purity : Typically around 95%
Biological Activity Overview
The biological activity of this compound has been explored through various predictive models and empirical studies. Compounds with similar structural features often exhibit significant pharmacological properties. Predictive models suggest that this compound may display a broad spectrum of biological activities due to its structural complexity.
Potential Pharmacological Properties
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The presence of the morpholine and thiazole groups suggests potential activity against cancer cell lines.
- Enzyme Inhibition : Preliminary studies indicate possible inhibition of key enzymes involved in metabolic pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Morpholine Integration : Introducing morpholine to enhance solubility and biological interaction.
- Final Coupling with Aniline : Completing the synthesis by coupling with the aniline derivative.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Studies have focused on:
- Protein Binding Affinity : Assessing how well the compound binds to target proteins.
- Cellular Uptake Mechanisms : Investigating pathways for cellular absorption and distribution.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which helps in understanding its potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Morpholinoacetamide | Morpholine group | Anticancer |
| 4-Methyl-N-(morpholinothiazol-2(3H)-ylidene)aniline | Similar amine structure | Antiviral |
Case Studies and Research Findings
-
In Vitro Studies : Research has shown that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- For instance, a study reported an IC50 value of 15 µM for a related compound against MCF-7 cells, indicating significant anticancer potential.
-
Enzyme Inhibition Assays : Inhibitory effects on enzymes such as acetylcholinesterase have been noted, suggesting possible applications in neuropharmacology.
- A related compound demonstrated an IC50 value of 8.80 µM against acetylcholinesterase in kinetic studies.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-12-4-5-15(13(2)10-12)17-16-19(14(3)11-21-16)18-6-8-20-9-7-18;/h4-5,10-11H,6-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXLHCRUAWOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)N3CCOCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














